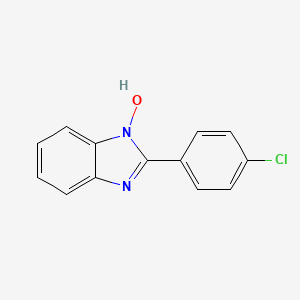

2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

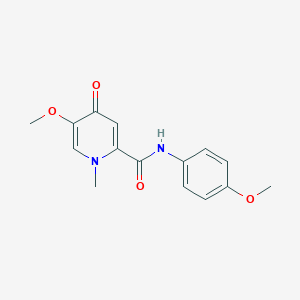

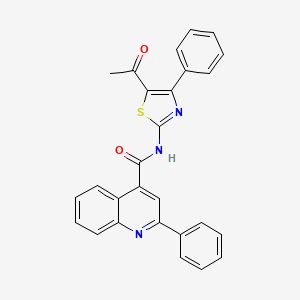

2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (CBPB) is an aromatic heterocyclic compound that belongs to the class of benzimidazoles. CBPB is a white to off-white crystalline powder that is poorly soluble in water and is stable under normal laboratory conditions. It has a molecular weight of 270.7 g/mol and a melting point of 178-182°C. CBPB is used in a variety of scientific and industrial applications, including organic synthesis, biochemical and physiological research, and drug development.

Scientific Research Applications

Structural and Spectroscopic Studies

Research on benzimidazole derivatives, including those similar to 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol, has focused on their synthesis, structural, and spectroscopic properties. Studies have utilized techniques like X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy to understand their molecular structure, stabilized by hydrogen bonding and π-π interactions. These investigations are foundational for exploring the properties and applications of these compounds in various scientific and technological contexts (Saral, Özdamar, & Uçar, 2017).

Agricultural Applications

In agriculture, benzimidazole derivatives have been used for the prevention and control of fungal diseases. The development of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for benzimidazole-based fungicides represents a significant advancement. These systems offer improved release profiles, reduced environmental and human toxicity, and enhanced efficacy against plant diseases (Campos et al., 2015).

Corrosion Inhibition

The corrosion inhibition potential of benzimidazole derivatives on materials like carbon steel in acidic environments highlights their importance in industrial applications. These studies combine theoretical and experimental approaches to demonstrate the compounds' efficiency in protecting materials against corrosion, contributing to their potential applications in material preservation and industrial maintenance (Rouifi et al., 2020).

Material Science

In material science, the differences between various benzimidazole derivatives, including those related to 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol, have been explored using terahertz time-domain spectroscopy and density functional theory. These studies provide insights into the molecular configurations' impact on their physical properties, which is crucial for designing new materials with specific characteristics (Song et al., 2018).

Antimicrobial and Anticancer Research

Benzimidazole derivatives have also been investigated for their antimicrobial and anticancer activities. These studies aim to design and synthesize new compounds with improved bioactivity against various bacterial strains and cancer cell lines, contributing to the development of novel therapeutic agents (Chimirri et al., 1991).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins involved in chromatin architecture and dna metabolism , and in the conversion of dihydroorotate to orotate with quinone as an electron acceptor .

Biochemical Pathways

Related compounds have been found to affect the base excision repair (ber) pathway and the pathway converting dihydroorotate to orotate . These pathways play crucial roles in DNA repair and pyrimidine biosynthesis, respectively.

Pharmacokinetics

A related compound, (2-(4-chlorophenyl)-quinolin-4-yl)(piperidine-2-yl)methanol, has been reported to be orally bioavailable and readily penetrates the blood-brain barrier . These properties could potentially impact the bioavailability of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol. For instance, the persistence of related compounds in the environment, their tendency to accumulate in fatty tissues, and their resistance to rapid metabolism can all impact their bioavailability and toxicity .

properties

IUPAC Name |

2-(4-chlorophenyl)-1-hydroxybenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16(13)17/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSVDCHVJXMNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B2933013.png)

![N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide](/img/structure/B2933015.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2933034.png)